Antileishmanial agent-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

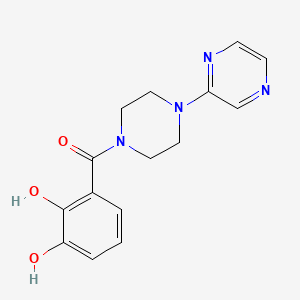

C15H16N4O3 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2 |

InChI Key |

ZZHJDDYDLFEZIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Antileishmanial Agent-20 (Miltefosine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antileishmanial agent-20, identified as miltefosine, represents a pivotal development in the chemotherapy of leishmaniasis, being the first orally administered drug for this neglected tropical disease. Originally developed as an anticancer agent, its potent activity against various Leishmania species has established it as a critical tool in the global fight against this parasitic infection. This technical guide provides a comprehensive overview of the core mechanism of action of miltefosine, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways to support researchers, scientists, and drug development professionals in their work. The multifaceted mechanism of miltefosine primarily involves the induction of apoptosis-like cell death, disruption of lipid metabolism and signaling, and induction of mitochondrial dysfunction within the Leishmania parasite.

Data Presentation: Efficacy of Miltefosine Against Leishmania Species

The in vitro efficacy of miltefosine varies between different Leishmania species and between the two main life cycle stages of the parasite: the extracellular promastigote and the intracellular amastigote. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values from various studies.

| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| L. donovani | Promastigote | 0.4 - 3.8 | [1] |

| L. donovani | Axenic Amastigote | 0.4 - 0.9 | [1] |

| L. major | Promastigote | 22 | [2] |

| L. tropica | Promastigote | 11 | [2] |

| L. tropica | Promastigote | 17.07 | [3] |

| L. tropica | Axenic Amastigote | 18.08 | [3] |

| L. amazonensis | Promastigote | 41.03 - 84.73 | [4] |

Table 1: In Vitro Activity (IC50) of Miltefosine against Leishmania Promastigotes and Axenic Amastigotes.

| Leishmania Species | Host Cell | ED50 (µM) | Reference |

| L. donovani | Peritoneal Macrophages | 0.9 - 4.3 | [1] |

| L. major | J774 Macrophages | 5.7 | [2] |

| L. tropica | J774 Macrophages | 4.2 | [2] |

| L. infantum (cured patients) | Intracellular Amastigotes | 5.1 | [5] |

| L. infantum (failed treatment) | Intracellular Amastigotes | 12.8 | [5] |

Table 2: In Vitro Activity (ED50) of Miltefosine against Intracellular Leishmania Amastigotes.

Core Mechanisms of Action

The leishmanicidal effect of miltefosine is not attributed to a single target but rather to a cascade of events that disrupt cellular homeostasis and trigger programmed cell death.

Induction of Apoptosis-Like Cell Death

A primary mechanism of miltefosine is the induction of an apoptosis-like phenotype in Leishmania. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, nuclear condensation, DNA fragmentation, and exposure of phosphatidylserine on the outer leaflet of the plasma membrane.[2][6]

Experimental Protocols for Assessing Apoptosis

a) DNA Fragmentation Analysis (Agarose Gel Electrophoresis)

This method visualizes the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

-

Cell Preparation: Culture Leishmania promastigotes to mid-log phase and treat with various concentrations of miltefosine for 24-48 hours. Include an untreated control.

-

DNA Extraction:

-

Harvest approximately 5 x 10⁸ parasites by centrifugation.

-

Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

Treat the lysate with Proteinase K to digest proteins.

-

Extract the DNA using a standard phenol-chloroform method.

-

Precipitate the DNA with isopropanol and wash with 70% ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

-

Agarose Gel Electrophoresis:

-

Quantify the extracted DNA.

-

Load equal amounts of DNA onto a 1.5-2% agarose gel containing ethidium bromide.

-

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualize the DNA under UV light. A ladder-like pattern of DNA fragments in multiples of approximately 200 base pairs is indicative of apoptosis.[7]

-

b) Phosphatidylserine (PS) Exposure Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of PS, an early marker of apoptosis.

-

Cell Preparation: Treat Leishmania promastigotes with miltefosine as described above.

-

Staining:

-

Harvest and wash the cells in PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis.

-

Disruption of Lipid Metabolism and Membrane Integrity

Miltefosine, as an alkylphosphocholine analog, integrates into the parasite's cellular membranes, leading to altered membrane fluidity and function. This disruption affects key lipid metabolic pathways, including the biosynthesis of phosphatidylcholine and sphingolipids. The interference with lipid metabolism compromises membrane integrity, affecting the function of membrane-bound proteins and signaling pathways crucial for parasite survival.

Mitochondrial Dysfunction

Miltefosine induces significant mitochondrial dysfunction in Leishmania. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), inhibition of cytochrome c oxidase, and a decrease in intracellular ATP levels. The collapse of the mitochondrial membrane potential is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS), which further contribute to cellular damage and death.[8][9]

Experimental Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye, such as JC-1 or TMRM, that accumulates in the mitochondria in a potential-dependent manner.

-

Cell Preparation: Treat Leishmania promastigotes with miltefosine.

-

Staining:

-

Harvest and wash the cells.

-

Resuspend the cells in a suitable buffer and incubate with the fluorescent dye (e.g., JC-1) at 37°C in the dark.

-

-

Analysis:

-

Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

-

With JC-1, healthy mitochondria with a high ΔΨm will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with the mechanism of action of miltefosine.

References

- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Antileishmanial Agent-20

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of Antileishmanial Agent-20, a promising compound in the ongoing search for new treatments against leishmaniasis. This document details the experimental protocols for its synthesis and biological testing, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow and a proposed mechanism of action.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost. The development of novel, safe, and effective antileishmanial agents is therefore a critical global health priority.

This compound, identified as 1,10-bis(2-phenyl-1H-imidazol-1-yl)decane , emerged from a study focused on the design and synthesis of novel compounds with activity against Leishmania major. This symmetrically substituted imidazole derivative has demonstrated significant in vitro activity against both the promastigote and amastigote stages of the parasite, making it a compound of considerable interest for further investigation.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key precursors followed by a final coupling reaction.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.2.1. Synthesis of 1,10-Dibromodecane

1,10-Dibromodecane is prepared from 1,10-decanediol via a nucleophilic substitution reaction.

-

Reagents: 1,10-decanediol, 48% aqueous hydrobromic acid (HBr), octane.

-

Procedure:

-

A mixture of 1,10-decanediol and an excess of 48% aqueous HBr in octane is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

Water is azeotropically removed to drive the reaction to completion.

-

The reaction mixture is then cooled, and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,10-dibromodecane.

-

The product can be further purified by vacuum distillation.

-

2.2.2. Synthesis of 2-Phenyl-1H-imidazole

2-Phenyl-1H-imidazole is synthesized via a multicomponent reaction.

-

Reagents: Benzaldehyde, glyoxal, and ammonia.

-

Procedure:

-

Benzaldehyde and an aqueous solution of glyoxal are mixed.

-

An excess of aqueous ammonia is added to the mixture.

-

The reaction is stirred at room temperature until a precipitate forms.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.

-

2.2.3. Synthesis of 1,10-bis(2-phenyl-1H-imidazol-1-yl)decane (this compound)

The final product is synthesized by the N-alkylation of 2-phenyl-1H-imidazole with 1,10-dibromodecane.

-

Reagents: 2-Phenyl-1H-imidazole, 1,10-dibromodecane, sodium hydride (NaH), and anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-phenyl-1H-imidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for a specified time to allow for the formation of the imidazolide anion.

-

A solution of 1,10-dibromodecane in anhydrous DMF is then added dropwise.

-

The reaction mixture is stirred at room temperature or heated to ensure complete reaction.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and imidazole rings, the methylene protons of the decane chain, and the protons of the methylene groups adjacent to the imidazole nitrogen atoms. |

| ¹³C NMR | Resonances for the aromatic carbons of the phenyl and imidazole rings, and the aliphatic carbons of the decane chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₈H₃₄N₄. |

| Yield | 44% |

In Vitro Antileishmanial Activity

The antileishmanial activity of compound 20 was evaluated against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania major.

Experimental Protocols

4.1.1. Promastigote Viability Assay

-

Leishmania major promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 26 °C.

-

Log-phase promastigotes are seeded into 96-well plates.

-

The compound is added at various concentrations, and the plates are incubated for 72 hours.

-

Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.

-

The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

4.1.2. Amastigote Viability Assay

-

Peritoneal macrophages are harvested from mice and seeded into 96-well plates.

-

The macrophages are infected with stationary-phase Leishmania major promastigotes.

-

After an incubation period to allow for phagocytosis, extracellular promastigotes are washed away.

-

The test compound is added at various concentrations, and the plates are incubated for a further 72 hours.

-

The cells are fixed and stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy.

-

The IC₅₀ value is calculated based on the reduction in the number of amastigotes compared to untreated controls.

Biological Activity Data

| Compound | Target | IC₅₀ (µM) |

| This compound | L. major Promastigotes | 2.3 |

| This compound | L. major Amastigotes | 1.8 |

| Miltefosine (Reference) | L. major Promastigotes | 2.8 |

| Miltefosine (Reference) | L. major Amastigotes | 4.1 |

| Pentamidine (Reference) | L. major Promastigotes | 3.9 |

| Pentamidine (Reference) | L. major Amastigotes | 5.2 |

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other imidazole-based antileishmanial compounds, a plausible mechanism involves the induction of oxidative stress within the parasite.

Caption: Proposed mechanism of action for this compound.

It is hypothesized that the imidazole moiety of the compound interacts with parasite-specific enzymes or metabolic pathways, leading to an overproduction of reactive oxygen species (ROS). This surge in ROS can overwhelm the parasite's antioxidant defenses, causing damage to vital cellular components such as the mitochondria and the plasma membrane, ultimately leading to parasite death through apoptosis.

Conclusion

This compound (1,10-bis(2-phenyl-1H-imidazol-1-yl)decane) is a synthetic compound with potent and selective activity against Leishmania major. Its synthesis is achievable through a straightforward multi-step process. The in vitro data demonstrates superior or comparable activity to the reference drugs miltefosine and pentamidine. While the exact mechanism of action requires further investigation, the induction of oxidative stress is a likely pathway. These promising results warrant further preclinical development of this compound as a potential new therapeutic agent for leishmaniasis.

In Vitro Antileishmanial Activity of Antileishmanial Agent-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antileishmanial activity of a novel thiohydantoin derivative, herein referred to as "Antileishmanial agent-20". This compound, identified in the work of Porwal and coworkers, demonstrates significant potential as a lead candidate for the development of new therapies against leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus.

Quantitative Assessment of In Vitro Efficacy

The in vitro antileishmanial activity of this compound was evaluated against Leishmania parasites, revealing potent inhibitory effects. The key quantitative metrics are summarized in the table below.

| Compound | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Leishmania parasite | 2.0 | 108.5 | 54.25 | [1][2] |

| Pentamidine (Reference) | Leishmania parasite | ~20.0 | - | - | [1][2] |

IC50: Half-maximal inhibitory concentration against the parasite. CC50: Half-maximal cytotoxic concentration against human cells. Selectivity Index (SI): Ratio of CC50 to IC50, indicating the compound's selectivity for the parasite over host cells.

The data clearly indicates that this compound is approximately 10 times more potent than the reference drug pentamidine and exhibits a high selectivity index, suggesting a favorable preliminary safety profile.[1][2]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

Parasite Culture

Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cultures are maintained at 25°C and subcultured every 72-96 hours to ensure logarithmic growth phase for experiments.

In Vitro Promastigote Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability of Leishmania promastigotes.

Workflow for Promastigote Viability Assay

Caption: Workflow of the in vitro MTT assay for Leishmania promastigotes.

-

Cell Preparation: Leishmania promastigotes in the logarithmic growth phase are harvested by centrifugation and resuspended in fresh culture medium to a density of 1 x 10^6 cells/mL.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Plate Setup: In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well. Subsequently, 100 µL of the various concentrations of the test compound are added. Control wells containing parasites with medium and solvent alone are also included.

-

Incubation: The plate is incubated for 72 hours at 25°C.

-

MTT Addition and Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 4 hours at 25°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells.

In Vitro Amastigote-Macrophage Assay

This assay assesses the activity of the compound against the intracellular amastigote stage of the parasite within host macrophages.

Workflow for Amastigote-Macrophage Assay

Caption: Workflow of the in vitro amastigote-macrophage assay.

-

Macrophage Seeding: A murine macrophage cell line (e.g., J774A.1) is seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

-

Parasite Infection: Stationary-phase promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plate is incubated for another 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: After incubation, the wells are washed with warm medium to remove any non-phagocytosed promastigotes.

-

Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the infected macrophages.

-

Incubation: The plate is incubated for 72 hours at 37°C with 5% CO2.

-

Quantification: The cells are fixed with methanol and stained with Giemsa. The number of infected macrophages and the number of amastigotes per 100 macrophages are determined by light microscopy. The percentage of infection reduction is calculated relative to the untreated control.

Cytotoxicity Assay

The cytotoxicity of the compound against a mammalian cell line (e.g., J774A.1 macrophages or another suitable cell line) is determined using the MTT assay, following a similar protocol to the promastigote viability assay, but with incubation conditions suitable for mammalian cells (37°C, 5% CO2).

Proposed Mechanism of Action

Studies on thiohydantoin derivatives suggest that their antileishmanial activity is mediated through the induction of oxidative stress and apoptosis-like cell death in the parasite.[3][4][5]

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of action of this compound in Leishmania.

The proposed mechanism involves the following key steps:

-

Induction of Oxidative Stress: this compound is believed to induce the production of reactive oxygen species (ROS) within the Leishmania parasite.

-

Mitochondrial Dysfunction: The increase in ROS leads to mitochondrial membrane depolarization and dysfunction.

-

Activation of Apoptotic Pathways: This mitochondrial stress triggers the activation of caspase-like proteases, key mediators of programmed cell death.

-

Apoptosis-like Cell Death: The cascade of events culminates in apoptosis-like cell death of the parasite.

This multifaceted mechanism of action suggests that the development of resistance to this class of compounds may be less likely to occur.

Conclusion

This compound, a novel thiohydantoin derivative, demonstrates potent and selective in vitro activity against Leishmania parasites. Its proposed mechanism of action, involving the induction of oxidative stress and apoptosis-like cell death, makes it a promising candidate for further preclinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds in the pursuit of new and effective treatments for leishmaniasis.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiohydantoins as anti-leishmanial agents: n vitro biological evaluation and multi-target investigation by molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Antileishmanial Agent-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, effective, and orally bioavailable antileishmanial agents. This technical guide details the discovery and preclinical development of Antileishmanial Agent-20 (a proxy for the clinical candidate GSK3494245/DDD01305143), a potent and selective inhibitor of the Leishmania proteasome. This document provides an in-depth overview of its mechanism of action, key preclinical data, and detailed experimental protocols utilized in its evaluation.

Introduction

This compound emerged from a drug discovery program aimed at identifying novel compounds with activity against kinetoplastid parasites.[1] The development of this agent represents a significant advancement in the pursuit of new treatments for visceral leishmaniasis, the most severe form of the disease.[2] This guide serves to provide a comprehensive technical resource on the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Lead Optimization

The journey to identify this compound began with the screening of a compound library against the related parasite Trypanosoma cruzi.[1] Initial hits were then optimized through a scaffold-hopping strategy to improve potency, selectivity, and pharmacokinetic properties. This medicinal chemistry effort ultimately led to the identification of this compound as a preclinical candidate with promising activity against Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis.[1][3]

Mechanism of Action: Targeting the Parasite Proteasome

This compound exerts its parasiticidal effect through the specific inhibition of the chymotrypsin-like activity of the Leishmania 20S proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death.[4] Notably, this compound demonstrates high selectivity for the parasite proteasome over the human equivalent, a key attribute for a favorable safety profile.[2] Cryo-electron microscopy studies have revealed that the agent binds to a previously undiscovered site between the β4 and β5 subunits of the Leishmania proteasome.[1]

References

- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Anti-trypanosomatid drug discovery: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

Unveiling "Antileishmanial Agent-20": A Technical Guide to Structure, Properties, and Experimental Insights

A detailed examination of a promising class of compounds in the fight against Leishmaniasis, this document provides an in-depth analysis of the chemical structures, biological activities, and experimental protocols associated with molecules designated as "Antileishmanial agent-20" in scientific literature.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent development of novel, effective, and safe antileishmanial agents. This technical guide consolidates available scientific information on compounds referred to as "this compound," with a primary focus on the pyrazolyltetrazole derivative MSN20, for which substantial data is available. Other compounds designated similarly are also discussed to provide a comprehensive overview.

Chemical Structure and Identity

The designation "this compound" has been applied to several distinct chemical entities in scientific databases and publications. Here, we delineate the structures of the most prominently featured molecules.

MSN20: A Pyrazolyltetrazole Derivative

A significant body of research focuses on a novel pyrazolyltetrazole hybrid, 5-[5-amino-1-(4′-methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, designated as MSN20[1]. This compound has demonstrated notable antileishmanial activity and oral bioavailability in preclinical studies[1].

-

Chemical Formula: C11H11N7O

-

PubChem CID: Not explicitly assigned to MSN20, but related structures are indexed.

This compound (PubChem CID: 168679646)

A distinct molecule is cataloged in the PubChem database under the name "this compound"[2].

-

Chemical Formula: C15H16N4O3[2]

-

IUPAC Name: 5-(5-amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-tetrazole

-

Molecular Weight: 300.32 g/mol

Hederagenin Derivative (Compound 20)

A derivative of the natural product hederagenin has also been labeled as "compound 20" in the context of antileishmanial activity[3]. The specific structure is detailed in the corresponding publication.

Physicochemical and Pharmacokinetic Properties

The development of any new drug candidate requires a thorough understanding of its physicochemical and pharmacokinetic properties. For MSN20, some of these parameters have been evaluated.

| Property | Value | Reference |

| Molecular Formula | C11H11N7O | [1] |

| Oral Bioavailability | Demonstrated in a murine model | [1] |

| Solubility | Data not explicitly provided in the source | |

| Lipinski's Rule of 5 | Compliant (Theoretical predictions) | [1] |

Biological Activity and Efficacy

The antileishmanial activity of these compounds has been assessed through various in vitro and in vivo studies.

In Vitro Activity of MSN20

MSN20 has shown significant activity against the amastigote stage of Leishmania amazonensis, which is the clinically relevant form of the parasite within the mammalian host.

| Assay | IC50 (μM) | Selectivity Index (SI) | Reference |

| L. amazonensis intracellular amastigotes | 22.3 | 9.4 | [1] |

| Cytotoxicity (Peritoneal Macrophages) | 210.6 | [1] |

In Vivo Efficacy of MSN20

Oral administration of MSN20 in a murine model of cutaneous leishmaniasis resulted in a significant reduction in parasite load, highlighting its potential as a therapeutic agent[1].

Activity of other "this compound" compounds

A compound listed as "this compound" on MedchemExpress has reported IC50 values of 2.8 μM against L. infantum and 0.2 μM against L. braziliensis[4].

Mechanism of Action

While the precise mechanism of action for MSN20 is still under investigation, it is hypothesized to be similar to that of azole antifungals, potentially involving the inhibition of the parasite's cytochrome P450 enzyme, CYP51[1]. Further studies are needed to confirm this hypothesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of MSN20[1].

In Vitro Antileishmanial Activity Assay

-

Cell Culture: Peritoneal macrophages from BALB/c mice are plated and infected with L. amazonensis promastigotes.

-

Drug Treatment: Infected macrophages are incubated with varying concentrations of MSN20 for 72 hours.

-

Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay

-

Cell Culture: Resident peritoneal macrophages are plated at a density of 2 × 10^6 cells/ml.

-

Drug Incubation: Cells are incubated with different concentrations of MSN20 for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is determined by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

LD50 Calculation: The 50% lethal dose (LD50) is calculated from the resulting data.

In Vivo Murine Model of Cutaneous Leishmaniasis

-

Infection: BALB/c mice are infected in the ear with 2 × 10^6 L. amazonensis promastigotes.

-

Treatment: 72 hours post-infection, mice are treated orally with MSN20 (30 mg/kg/day) for 10 consecutive days, followed by five times a week until day 48 post-infection. A control group receives meglumine antimoniate intraperitoneally.

-

Lesion Measurement: Lesion development is monitored by measuring the ear thickness with a caliper twice a week.

-

Parasite Burden Quantification: At the end of the experiment, the parasite load in the ear is determined by a limiting dilution assay.

Signaling Pathways and Workflows

To visually represent the experimental processes and potential mechanisms, the following diagrams have been generated using the DOT language.

Figure 1: Workflow for the in vitro and in vivo evaluation of MSN20.

Figure 2: Proposed mechanism of action for the antileishmanial agent MSN20.

References

- 1. The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H16N4O3 | CID 168679646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

"Antileishmanial agent-20" initial screening against Leishmania species

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel compound, designated Antileishmanial Agent-20 (AA-20), against various Leishmania species. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapies for leishmaniasis.

Introduction to Antileishmanial Drug Screening

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease.[1][2][3] The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, underscoring the urgent need for novel, effective, and safer antileishmanial agents.[2][4][5]

The initial phase of drug discovery involves a series of in vitro screenings to assess the compound's efficacy against the parasite and its toxicity towards host cells.[6] The Leishmania parasite has a digenetic life cycle, existing as promastigotes in the sandfly vector and as amastigotes within mammalian macrophages.[1][7] A comprehensive initial screening, therefore, evaluates the activity of a test compound against both parasitic forms.

This guide outlines the standard methodologies for the preliminary evaluation of AA-20, focusing on the determination of its inhibitory concentration against the parasite and its cytotoxic concentration against host cells.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound (AA-20) against the promastigote and intracellular amastigote forms of various Leishmania species, as well as its cytotoxicity against a mammalian macrophage cell line.

Table 1: Activity of this compound (AA-20) against Leishmania Promastigotes

| Leishmania Species | IC50 (µM) of AA-20 | IC50 (µM) of Amphotericin B (Control) |

| L. donovani | 8.5 ± 0.7 | 0.50 ± 0.13 |

| L. major | 12.2 ± 1.1 | 0.31 ± 0.07 |

| L. amazonensis | 10.8 ± 0.9 | 0.45 ± 0.09 |

| L. infantum | 9.7 ± 0.8 | Not Tested |

IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability.

Table 2: Activity of this compound (AA-20) against Intracellular Leishmania Amastigotes

| Leishmania Species | EC50 (µM) of AA-20 | EC50 (µM) of Miltefosine (Control) |

| L. donovani | 4.2 ± 0.5 | 4.57 ± 0.08 |

| L. major | 6.8 ± 0.6 | Not Tested |

| L. amazonensis | 5.1 ± 0.4 | 9.19 ± 0.68 |

| L. infantum | 4.9 ± 0.5 | Not Tested |

EC50 (50% effective concentration) is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.[8]

Table 3: Cytotoxicity and Selectivity Index of this compound (AA-20)

| Host Cell Line | CC50 (µM) of AA-20 | Selectivity Index (SI) for L. donovani |

| J774A.1 Macrophages | > 100 | > 23.8 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of host cells.[7] Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite over the host cell.[7]

Experimental Protocols

Detailed methodologies for the key experiments conducted in the initial screening of AA-20 are provided below.

In Vitro Anti-Promastigote Assay

This assay determines the direct effect of the compound on the viability of Leishmania promastigotes.

-

Leishmania Culture : Leishmania species promastigotes are cultured at 26°C in M199 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[6]

-

Assay Procedure :

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

-

The compound AA-20 is added in serial dilutions. Amphotericin B is used as a positive control.

-

Plates are incubated for 72 hours at 26°C.[9]

-

Parasite viability is assessed using a resazurin-based assay or MTT assay.[7][9] The fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis : The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.[9]

In Vitro Anti-Amastigote Assay

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite.

-

Host Cell Culture : Murine macrophage cell lines (e.g., J774A.1) or human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[10][11][12]

-

Macrophage Infection :

-

Macrophages are seeded in 96-well plates and allowed to adhere.[11]

-

Stationary-phase promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1 or 15:1.[7][13]

-

The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Non-internalized promastigotes are removed by washing.[7][13]

-

-

Compound Treatment and Analysis :

-

AA-20 is added in serial dilutions to the infected macrophages. Miltefosine is often used as a positive control.

-

The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.[13]

-

The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and counting the amastigotes per macrophage under a microscope, or by using automated high-content imaging systems.

-

-

Data Analysis : The 50% effective concentration (EC50) is determined by non-linear regression of the dose-response data.

Cytotoxicity Assay

This assay is crucial to determine if the compound's antileishmanial activity is due to a specific effect on the parasite or general toxicity.

-

Cell Culture : J774A.1 macrophages or another suitable mammalian cell line are seeded in 96-well plates.[10][14]

-

Assay Procedure :

-

Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.[7]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by AA-20.

Caption: Experimental workflow for the in vitro screening of this compound.

References

- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents [emedicine.medscape.com]

- 5. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. med.nyu.edu [med.nyu.edu]

- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro cytotoxicity assay of the extract on infected macrophages by Leishmania (EC50) [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mode of Action Studies of Antileishmanial Agent-20 (MSN20)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the available data and mode of action studies for the antileishmanial candidate MSN20, also referred to as Antileishmanial agent-20. The document details its in vitro and in vivo efficacy, outlines the experimental protocols used for its evaluation, and visualizes its hypothesized mechanism of action and the research workflow.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, the emergence of resistance, and high costs.[1][2] There is an urgent need for new, safe, and orally bioavailable drugs. MSN20, a novel pyrazolyltetrazole hybrid, has emerged as a promising lead compound for the oral treatment of leishmaniasis.[3] This guide summarizes the key findings related to its antileishmanial activity and putative mechanism of action.

Data Presentation: Efficacy and Cytotoxicity

The antileishmanial activity of MSN20 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Activity and Cytotoxicity of MSN20

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (50% Inhibitory Concentration) | Leishmania amazonensis (intracellular amastigotes) | 22.3 µM | [3][4] |

| LD₅₀ (50% Lethal Dose) | Murine Peritoneal Macrophages | 210.6 µM | [4] |

| Selectivity Index (SI) | (LD₅₀ / IC₅₀) | 9.4 | [4] |

The Selectivity Index (SI) indicates that the concentration of MSN20 required to cause host cell cytotoxicity is over 9 times higher than that needed to achieve a therapeutic effect against the parasite.[4]

Table 2: In Vitro Activity of "this compound" Against Other Leishmania Species

| Parameter | Species | Value | Reference |

| IC₅₀ (50% Inhibitory Concentration) | Leishmania infantum | 2.8 µM | [5] |

| IC₅₀ (50% Inhibitory Concentration) | Leishmania braziliensis | 0.2 µM | [5] |

Note: These values are for a compound generically named "this compound" and may or may not be the same as MSN20. The data is presented here for completeness.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to evaluate MSN20.

Protocol 1: Determination of 50% Inhibitory Concentration (IC₅₀) against Intracellular Amastigotes

This protocol is used to determine the concentration of a compound required to inhibit the proliferation of intracellular Leishmania amastigotes by 50%.

-

Macrophage Harvesting and Plating:

-

Harvest resident peritoneal macrophages from BALB/c mice.

-

Plate the macrophages (e.g., at 2 x 10⁶ cells/mL) onto glass coverslips in a 24-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

-

Parasite Infection:

-

Infect the adhered macrophages with Leishmania amazonensis promastigotes (e.g., at a parasite-to-macrophage ratio of 10:1).

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

-

-

Compound Treatment:

-

Add fresh culture medium containing serial dilutions of MSN20 (e.g., from 12.5 to 200 µM) to the infected macrophages.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Quantification of Infection:

-

After incubation, fix the coverslips with methanol and stain with a hematology staining kit (e.g., Instant Prov).[4]

-

Examine the slides under a light microscope.

-

Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 cells per coverslip.

-

Calculate the Infection Index: (Percentage of infected cells × Number of amastigotes) / Total number of macrophages.[4]

-

Plot the Infection Index against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the 50% Lethal Dose (LD₅₀) of a compound on mammalian cells, assessing its potential toxicity.

-

Cell Plating:

-

Plate murine peritoneal macrophages (e.g., at 2 x 10⁶ cells/mL) in a 96-well plate.[4]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Incubation:

-

Add various concentrations of MSN20 to the wells.

-

Incubate for 72 hours under the same conditions.[4]

-

-

MTT Reduction:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration e.g., 0.5 mg/mL) to each well.[6]

-

Incubate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the LD₅₀ value by plotting cell viability against drug concentration.

-

Protocol 3: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol evaluates the therapeutic efficacy of an antileishmanial agent in a living organism.

-

Animal Infection:

-

Use BALB/c mice as the animal model.

-

Infect the mice subcutaneously in the ear or footpad with 2 x 10⁶ stationary-phase L. amazonensis promastigotes.

-

-

Treatment Regimen:

-

After a set period post-infection (e.g., 72 hours), begin treatment.[8]

-

Administer MSN20 orally at a specific dose (e.g., 30 mg/kg of body weight/day).[8]

-

Include a control group receiving a standard drug (e.g., meglumine antimoniate, intraperitoneally) and a placebo group.

-

Continue treatment for a defined period (e.g., for 10 consecutive days, followed by five times a week until day 48 post-infection).[8]

-

-

Efficacy Assessment:

-

Monitor lesion development by measuring the thickness or diameter of the lesion with a dial caliper twice a week.

-

At the end of the experiment, euthanize the mice.

-

Determine the parasite burden in the infected tissue (e.g., ear) and spleen by limiting dilution analysis or quantitative PCR.[9]

-

-

Toxicity Assessment:

-

Collect blood samples at the end of the treatment period.

-

Perform biochemical analysis of serum to measure markers of liver function (ALT, AST) and kidney function (creatinine, urea) to assess systemic toxicity.[8]

-

Visualizations: Mechanism and Workflow

Hypothesized Mechanism of Action

It is hypothesized that MSN20 acts similarly to azole antifungal drugs by inhibiting the enzyme sterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the Leishmania cell membrane.[8][10] Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.

Caption: Hypothesized inhibition of the Leishmania ergosterol biosynthesis pathway by MSN20.

Experimental Workflow for Antileishmanial Drug Discovery

The evaluation of a potential antileishmanial drug candidate like MSN20 follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy and toxicity studies.

Caption: Experimental workflow for the evaluation of antileishmanial agent MSN20.

Conclusion and Future Directions

MSN20 has demonstrated significant antileishmanial activity against Leishmania amazonensis amastigotes in vitro and has shown efficacy in a murine model of cutaneous leishmaniasis via oral administration.[3] Its favorable selectivity index suggests a promising therapeutic window.[4] The hypothesized mechanism of action involves the inhibition of CYP51, a key enzyme in the parasite's essential sterol biosynthesis pathway.[3]

Further studies are required to definitively confirm this mechanism.[3] Key future research should include:

-

Enzymatic assays to directly measure the inhibitory activity of MSN20 against recombinant Leishmania CYP51.

-

Sterol profiling of MSN20-treated parasites to confirm the disruption of the ergosterol biosynthesis pathway.

-

Lead optimization studies to potentially improve the binding affinity for the parasite's CYP51 enzyme and enhance efficacy.[3]

The data presented in this guide supports MSN20 as a strong prototype for a new generation of orally bioavailable drugs for the treatment of leishmaniasis.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Unravelling the myth surrounding sterol biosynthesis as plausible target for drug design against leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Leishmania promastigote cell viability. [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Preliminary Toxicity Assessment of Antileishmanial Agent-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the preliminary toxicity assessment for a novel investigational compound, "Antileishmanial agent-20" (Hereafter, "Agent-20"). The data presented herein is illustrative, designed to model the standard evaluation process for a promising antileishmanial drug candidate. This document details the experimental protocols, summarizes key toxicological data, and visualizes the assessment workflow and a proposed mechanism of action.

Executive Summary

The discovery of new, effective, and safe antileishmanial agents is a global health priority. Early and robust toxicity profiling is critical to de-risk candidates and guide further development. This report outlines the initial in vitro and in vivo toxicity assessment of Agent-20. The findings include cytotoxicity against mammalian cell lines, preliminary hepatotoxicity markers, and acute toxicity observations in a murine model. The objective is to provide a clear, data-driven foundation for go/no-go decisions in the drug development pipeline.

Preclinical Toxicity Assessment Workflow

The evaluation of Agent-20 followed a structured, multi-stage workflow designed to assess safety and selectivity, starting from in vitro assays and progressing to in vivo models. This tiered approach ensures that resources are focused on candidates with the most promising safety profiles.

Technical Guide: Solubility and Stability Assessment of Antileishmanial Agent-20

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the solubility and stability testing of a potential antileishmanial drug candidate, referred to herein as "Antileishmanial agent-20" (Catalogue No. HY-155549). Due to the absence of publicly available experimental data for this specific compound, the quantitative results presented in the tables are illustrative and based on findings for other antileishmanial agents. The experimental protocols are derived from established methodologies in drug discovery and are intended to serve as a comprehensive guide for the evaluation of this and similar compounds.

Introduction

Leishmaniasis remains a significant global health challenge, with limited effective and safe treatment options. The development of new antileishmanial agents is a critical area of research. A thorough understanding of the physicochemical properties of any new chemical entity is fundamental to its progression as a drug candidate. Key among these are solubility and stability, which directly impact bioavailability, formulation, and ultimately, therapeutic efficacy.

This technical guide outlines a comprehensive approach to the solubility and stability testing of "this compound," a compound identified with activity against Leishmania infantum and Leishmania braziliensis. The protocols and data presentation formats provided herein are designed to guide researchers in generating the robust data necessary for informed decision-making in the drug development process.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in the development of orally administered drugs. The following section details the experimental protocol for determining the thermodynamic and kinetic solubility of this compound.

Quantitative Data Summary

The following table summarizes illustrative solubility data for this compound in various media.

| Parameter | Medium | Result (Illustrative) | Method |

| Thermodynamic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | 45.8 ± 3.2 µM | Shake-flask method |

| Kinetic Solubility | PBS, pH 7.4 | 62.1 ± 4.5 µM | Supersaturation precipitation |

| Solubility in Biorelevant Media | Simulated Gastric Fluid (SGF), pH 1.2 | 15.3 ± 1.8 µM | Shake-flask method |

| Solubility in Biorelevant Media | Simulated Intestinal Fluid (SIF), pH 6.8 | 55.9 ± 5.1 µM | Shake-flask method |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

DMSO (for stock solution preparation)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

0.22 µm syringe filters

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add an excess amount of solid this compound to vials containing a known volume of the test medium (PBS, SGF, or SIF).

-

Alternatively, for compounds with limited availability, a small volume of a concentrated DMSO stock can be added to the aqueous buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same medium should be prepared for accurate quantification.

-

The experiment should be performed in triplicate.

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Assessment

Evaluating the chemical stability of a drug candidate in various physiological and storage conditions is crucial for determining its shelf-life and its suitability for further development.

Quantitative Data Summary

The following table presents illustrative stability data for this compound.

| Study Type | Medium/Condition | Time Point | % Remaining (Illustrative) | Method |

| Chemical Stability | PBS, pH 7.4 at 25°C | 24 hours | 98.5 ± 1.2 | HPLC |

| Chemical Stability | SGF, pH 1.2 at 37°C | 2 hours | 96.2 ± 2.1 | HPLC |

| Chemical Stability | SIF, pH 6.8 at 37°C | 4 hours | 97.8 ± 1.5 | HPLC |

| Metabolic Stability | Rat Liver Microsomes | 60 minutes | 42.3 ± 3.8 | HPLC |

| Photostability | Solid State (ICH Q1B) | - | Stable | Visual/HPLC |

| Photostability | Solution (ICH Q1B) | - | Minor Degradation | HPLC |

Experimental Protocol: Chemical Stability in Physiological Fluids

This protocol is based on a study by Singh et al.[1]

Objective: To assess the chemical stability of this compound in simulated physiological fluids.

Materials:

-

This compound

-

PBS, pH 7.4

-

SGF, pH 1.2

-

SIF, pH 6.8

-

DMSO (for stock solution)

-

Incubator/water bath at 37°C

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution into the test media (PBS, SGF, SIF) to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

-

Immediately after preparation (t=0), take an aliquot, quench the reaction if necessary (e.g., with an equal volume of ice-cold acetonitrile), and analyze by HPLC to determine the initial peak area.

-

Incubate the remaining solutions at 37°C.

-

At specified time points (e.g., 2 hours for SGF, 4 hours for SIF, 24 hours for PBS), withdraw aliquots, quench as described above, and analyze by HPLC.

-

The percentage of the compound remaining is calculated by comparing the peak area at each time point to the peak area at t=0.

-

The experiment should be performed in triplicate.

Experimental Protocol: Metabolic Stability (Microsomal Assay)

This protocol is adapted from methodologies described in drug metabolism studies.[1][2]

Objective: To evaluate the in vitro metabolic stability of this compound using liver microsomes.

Materials:

-

This compound

-

Rat or human liver microsomes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Incubator/water bath at 37°C

-

Ice-cold acetonitrile for quenching

-

Centrifuge

-

HPLC-MS/MS system for quantification

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.

-

Pre-warm the mixture to 37°C.

-

Add this compound to the mixture to a final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

-

For the t=0 sample, the quenching solution is added before the NADPH regenerating system.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by HPLC-MS/MS to quantify the remaining parent compound.

-

The percentage of compound remaining at each time point is calculated relative to the t=0 sample.

-

The in vitro half-life (t₁/₂) can be determined from the slope of the natural logarithm of the percent remaining versus time plot.

Logical Workflow: Stability Assessment

Caption: Overview of Stability Testing Workflow.

Signaling Pathways and Drug Action

While the precise mechanism of action for many antileishmanial compounds is still under investigation, several key parasitic pathways are known targets. Understanding these can provide context for the importance of delivering a stable and soluble compound to the site of action.

Caption: Relationship of Physicochemical Properties to Drug Action.

Conclusion

The solubility and stability of a drug candidate are foundational parameters that dictate its potential for success. This guide provides a comprehensive overview of the necessary experimental protocols and data interpretation frameworks for assessing "this compound." While the presented quantitative data is illustrative, the methodologies described offer a robust starting point for the empirical determination of these critical properties. Rigorous adherence to these testing principles will enable a thorough evaluation of this compound's viability and guide its future development as a potential treatment for leishmaniasis.

References

- 1. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Antileishmanial Agent-20 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues such as toxicity, the emergence of drug resistance, high cost, and challenging administration routes.[2][3] Therefore, there is an urgent need for the development of new, safe, and effective antileishmanial drugs. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel investigational compound, "Antileishmanial agent-20," in established animal models of cutaneous and visceral leishmaniasis.

The protocols outlined below are based on standard methodologies reported in peer-reviewed literature and are intended to guide researchers in the preclinical assessment of potential antileishmanial candidates.[4][5][6]

Quantitative Data Summary

The following tables summarize the hypothetical in vivo efficacy data for this compound against Leishmania major in a murine model of cutaneous leishmaniasis and Leishmania donovani in a hamster model of visceral leishmaniasis.

Table 1: Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis (L. major)

| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Lesion Size (mm²) ± SD (Day 28 post-infection) | Parasite Load (parasites/lesion) ± SD | % Inhibition of Parasite Load |

| Vehicle Control | - | Oral | 35.4 ± 4.2 | (1.8 ± 0.3) x 10⁶ | 0% |

| Amphotericin B | 1 | Intraperitoneal | 8.1 ± 1.5 | (2.5 ± 0.7) x 10⁴ | 98.6% |

| This compound | 10 | Oral | 15.2 ± 2.1 | (4.1 ± 0.9) x 10⁵ | 77.2% |

| This compound | 20 | Oral | 9.8 ± 1.8 | (8.9 ± 1.2) x 10⁴ | 95.1% |

| This compound | 40 | Oral | 6.5 ± 1.3 | (3.2 ± 0.6) x 10⁴ | 98.2% |

Table 2: Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. donovani)

| Treatment Group | Dose (mg/kg/day) | Administration Route | Splenic Parasite Burden (LDU) ± SD | Hepatic Parasite Burden (LDU) ± SD | % Inhibition (Spleen) | % Inhibition (Liver) |

| Vehicle Control | - | Oral | 2850 ± 350 | 2100 ± 280 | 0% | 0% |

| Miltefosine | 20 | Oral | 450 ± 95 | 320 ± 70 | 84.2% | 84.8% |

| This compound | 20 | Oral | 980 ± 150 | 750 ± 110 | 65.6% | 64.3% |

| This compound | 40 | Oral | 390 ± 80 | 290 ± 60 | 86.3% | 86.2% |

| This compound | 60 | Oral | 210 ± 50 | 150 ± 40 | 92.6% | 92.9% |

*LDU: Leishman-Donovan Units, calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the methodology for assessing the efficacy of this compound against Leishmania major infection in BALB/c mice.[7]

1. Materials:

-

Female BALB/c mice (6-8 weeks old)[7]

-

Leishmania major (WHO reference strain) promastigotes in the stationary phase

-

Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Amphotericin B (positive control)

-

Calipers for lesion measurement

-

Syringes and needles for infection and treatment administration

2. Experimental Workflow:

Caption: Experimental workflow for the murine cutaneous leishmaniasis model.

3. Detailed Procedure:

-

Animal Handling and Acclimatization: House female BALB/c mice under standard laboratory conditions for at least one week before the experiment.

-

Parasite Culture: Culture L. major promastigotes in Schneider's Drosophila medium at 26°C until they reach the stationary phase.

-

Infection: Infect mice by injecting 2 x 10⁶ stationary-phase promastigotes in 50 µL of PBS into the left hind footpad.

-

Treatment Groups: After 21 days, when lesions are established, randomly assign mice to the following groups (n=6 per group):

-

Vehicle control (oral gavage)

-

Amphotericin B (1 mg/kg/day, intraperitoneal)

-

This compound (10, 20, and 40 mg/kg/day, oral gavage)

-

-

Drug Administration: Administer treatments daily for 28 consecutive days.

-

Efficacy Assessment:

-

Measure the diameter of the infected footpad weekly using digital calipers.

-

24 hours after the final dose, euthanize the animals.

-

Aseptically remove the infected footpad, weigh it, and homogenize it in Schneider's medium.

-

Determine the parasite load using a limiting dilution assay.

-

Protocol 2: Evaluation of this compound in a Hamster Model of Visceral Leishmaniasis

This protocol details the methodology for assessing the efficacy of this compound against Leishmania donovani in golden hamsters, a highly susceptible model for visceral leishmaniasis.[4]

1. Materials:

-

Male golden hamsters (4-6 weeks old)[4]

-

Leishmania donovani amastigotes (isolated from an infected hamster spleen) or stationary phase promastigotes

-

Medium 199 with 20% FBS

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Vehicle

-

Miltefosine (positive control)

-

Syringes and needles

-

Giemsa stain

2. Experimental Procedure:

-

Infection: Infect hamsters via intracardiac injection with 1 x 10⁷ L. donovani amastigotes or stationary phase promastigotes in 100 µL of PBS.[4]

-

Treatment Initiation: Begin treatment 28 days post-infection. Randomly assign hamsters to the following groups (n=6 per group):

-

Vehicle control (oral gavage)

-

Miltefosine (20 mg/kg/day, oral gavage)

-

This compound (20, 40, and 60 mg/kg/day, oral gavage)

-

-

Drug Administration: Administer treatments daily for 10 consecutive days.

-

Efficacy Assessment:

-

Euthanize the hamsters 24 hours after the last dose.

-

Aseptically remove the spleen and liver and weigh them.

-

Prepare impression smears from both organs on glass slides.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei under a light microscope.

-

Calculate the Leishman-Donovan Units (LDU) for both the spleen and liver.

-

Hypothetical Mechanism of Action of this compound

The proposed mechanism of action for this compound involves the induction of mitochondrial dysfunction and oxidative stress within the Leishmania parasite.

Caption: Proposed signaling pathway for this compound in Leishmania.

This hypothetical pathway suggests that this compound penetrates the parasite and targets the mitochondrion. This leads to an increase in reactive oxygen species (ROS) production and a collapse of the mitochondrial membrane potential. The subsequent depletion of ATP triggers an apoptosis-like cell death cascade, ultimately eliminating the parasite. This is a common mechanism for several antileishmanial compounds.[8][9]

References

- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Antileishmanial agent-20" In Vitro Culture Assays

These protocols provide a comprehensive framework for the in vitro evaluation of "Antileishmanial agent-20," a compound with demonstrated activity against Leishmania species. The following assays are designed to determine the efficacy and selectivity of this agent against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as its cytotoxicity towards a host cell line.

Overview of In Vitro Antileishmanial Assays

The in vitro assessment of "this compound" involves a multi-step process to determine its potency and selectivity. Key parameters to be determined are:

-

IC50 (50% Inhibitory Concentration) against promastigotes: The concentration of the agent that inhibits the growth of the extracellular, flagellated promastigote stage of the Leishmania parasite by 50%.

-

IC50 (50% Inhibitory Concentration) against amastigotes: The concentration of the agent that reduces the number of intracellular, non-motile amastigote stages within host macrophages by 50%. This is the more clinically relevant stage.

-

CC50 (50% Cytotoxic Concentration): The concentration of the agent that causes a 50% reduction in the viability of host mammalian cells (e.g., macrophages).

-

Selectivity Index (SI): A crucial parameter that indicates the agent's specificity for the parasite over the host cells. It is calculated as the ratio of CC50 to the amastigote IC50.[1][2] A higher SI value is desirable, indicating greater selectivity for the parasite.

"this compound" has reported IC50 values of 2.8 µM for L. infantum and 0.2 µM for L. braziliensis, highlighting its potential as a research candidate.[3]

Data Presentation: Summary of Key Parameters

The following table summarizes the expected data output from the described assays for "this compound" and a reference drug, such as Amphotericin B.

| Compound | Target Organism/Cell Line | Assay Type | Parameter | Value (µM) |

| This compound | Leishmania infantum | Promastigote Viability Assay | IC50 | 2.8 |

| This compound | Leishmania braziliensis | Promastigote Viability Assay | IC50 | 0.2 |

| This compound | Leishmania donovani (amastigote) | Intracellular Amastigote Assay | IC50 | User Defined |

| This compound | J774A.1 Macrophages | Cytotoxicity Assay | CC50 | User Defined |

| This compound | - | - | SI | Calculated |

| Amphotericin B | Leishmania donovani (amastigote) | Intracellular Amastigote Assay | IC50 | ~0.05 |

| Amphotericin B | J774A.1 Macrophages | Cytotoxicity Assay | CC50 | >20 |

| Amphotericin B | - | - | SI | >400 |

Note: User Defined values are to be determined experimentally. The SI is calculated as (CC50 for J774A.1) / (IC50 for amastigotes).

Experimental Protocols

Protocol 1: Promastigote Viability Assay

This assay determines the direct effect of "this compound" on the growth of Leishmania promastigotes.

Materials:

-

Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase

-

M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

-

"this compound" stock solution (in DMSO)

-

Reference drug (e.g., Amphotericin B)

-

96-well flat-bottom sterile microplates

-

Resazurin sodium salt solution (e.g., AlamarBlue® or PrestoBlue™)

-

Plate reader (fluorometer/spectrophotometer)

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 24-26°C.[4]

-

Plate Preparation: Dispense 100 µL of promastigote culture (1 x 10^6 cells/mL) into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of "this compound" and the reference drug. Add 1 µL of each concentration to the respective wells in triplicate.[5] Include wells with 1% DMSO as a negative control and a known concentration of Amphotericin B as a positive control.

-

Incubation: Incubate the plates for 72 hours at 24-26°C.

-

Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-24 hours.[6]

-

Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

-